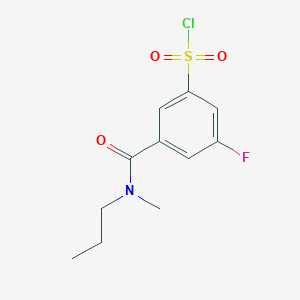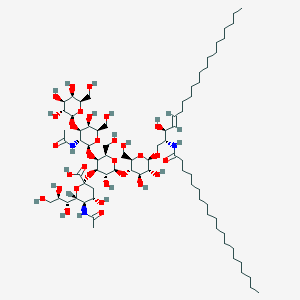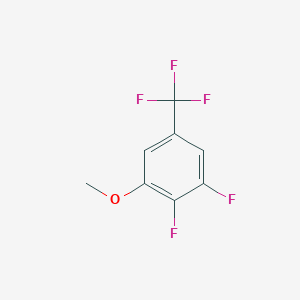
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct chemical compounds. The former is a cyclobutene derivative with isopropoxy groups, while the latter is an iodinated aromatic compound. Both compounds have unique structures and properties that make them valuable in various scientific and industrial applications.
Métodos De Preparación
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be synthesized through the reaction of cyclobutene-1,2-dione with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Análisis De Reacciones Químicas
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclobutene derivatives with hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: is used in:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Material Science: In the development of novel polymers and materials with unique properties.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: In the study of aromatic substitution reactions and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action for 3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes.
For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in synthetic organic chemistry.
Comparación Con Compuestos Similares
3,4-Di(propan-2-yloxy)cyclobut-3-ene-1,2-dione: can be compared with:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Similar structure but with methoxy groups instead of isopropoxy groups.
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar structure but with n-butoxy groups.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with:
2,3,4,5-tetramethylbenzene: The non-iodinated parent compound.
1-bromo-2,3,4,5-tetramethylbenzene: Similar structure but with a bromine atom instead of iodine.
These comparisons highlight the unique reactivity and applications of the compounds due to the presence of specific functional groups.
Propiedades
Fórmula molecular |
C20H27IO4 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5H,1-4H3;5-6H,1-4H3 |
Clave InChI |
HFHDLTJVNNEIBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC1=C(C(=O)C1=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)
![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
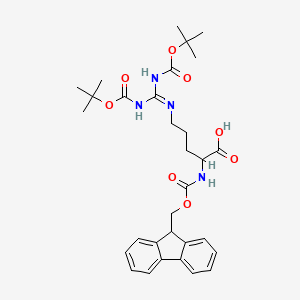
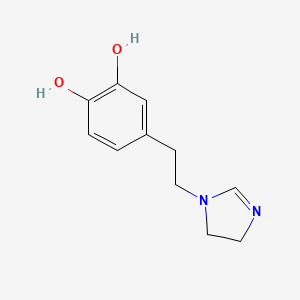
![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
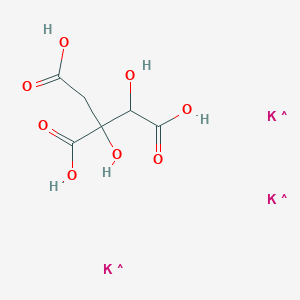
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
